molecular formula C12H13N3OS B11169605 3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide

3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B11169605
M. Wt: 247.32 g/mol
InChI Key: WTGIKFBKHNYLOG-UHFFFAOYSA-N
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Description

3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of a phenyl-substituted hydrazine with a suitable carbonyl compound, followed by cyclization with a sulfur source. One common method involves the reaction of phenylhydrazine with butanoyl chloride to form the corresponding hydrazone, which is then cyclized with thiocarbonyl compounds such as carbon disulfide or thiourea under acidic or basic conditions to yield the thiadiazole ring .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, electrophiles, and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-N-(1,3,4-thiadiazol-2-yl)acrylamide: Similar in structure but with an acrylamide group instead of a butanamide group.

    N-phenyl-1,3,4-thiadiazol-2-amine: Lacks the butanamide group but shares the thiadiazole ring structure. .

    2-phenyl-1,3,4-thiadiazole: A simpler structure with only the thiadiazole ring and a phenyl group.

Uniqueness

3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide stands out due to its specific combination of the thiadiazole ring and the butanamide group, which imparts unique biological activities and chemical reactivity

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

3-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C12H13N3OS/c1-9(10-5-3-2-4-6-10)7-11(16)14-12-15-13-8-17-12/h2-6,8-9H,7H2,1H3,(H,14,15,16)

InChI Key

WTGIKFBKHNYLOG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=NN=CS1)C2=CC=CC=C2

Origin of Product

United States

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